N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-14-6-7-16(12-18(14)21)23-20(26)19(25)22-13-15-8-10-24(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJPNKJTIKJQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 3-chloro-4-methylphenyl intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.
Cyclopentylpiperidine synthesis: The cyclopentylpiperidine moiety is synthesized through a series of reactions, including cyclization and piperidine formation.
Coupling reaction: The final step involves coupling the 3-chloro-4-methylphenyl intermediate with the cyclopentylpiperidine moiety using ethanediamide as a linker. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities :
- Piperidine core: Both compounds incorporate a piperidine ring, a scaffold known for modulating central nervous system (CNS) targets .
- Chloroaryl substituent : The 4-chloro-3-methoxyphenyl group in Compound 34 and the 3-chloro-4-methylphenyl group in the target compound share lipophilic and electron-withdrawing properties.
Key Differences :
- Functional groups: Compound 34 is a monoamide, whereas the target compound is an ethanediamide. The dual amide groups in the latter may increase hydrogen-bonding capacity and metabolic stability .
Synthesis : Compound 34 is synthesized via benzyl deprotection (72% yield), while the target compound likely requires coupling of a cyclopentylpiperidine amine with an ethanediamide precursor .
N-(3-Chlorophenethyl)-4-nitrobenzamide
Structural Similarities :
Key Differences :
- Nitro vs. methyl substituent : The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide is strongly electron-withdrawing, which may increase reactivity in electrophilic substitutions. In contrast, the methyl group in the target compound offers steric hindrance without significant electronic effects .
W-15 and W-18 (Opioid Analogs)
Structural Similarities :
Key Differences :
- Functional groups : W-15 and W-18 are sulfonamides, while the target compound is an ethanediamide. Sulfonamides exhibit distinct hydrogen-bonding and acidity profiles compared to amides .
- Biological activity: W-15 and W-18 target opioid receptors, whereas the ethanediamide structure of the target compound may favor interactions with enzymes or non-opioid receptors .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
Dual Amide Advantage: The ethanediamide core in the target compound likely enhances binding affinity compared to monoamides, as seen in studies of analogous bidentate ligands .
Metabolic Stability : The cyclopentyl group may reduce CYP450-mediated metabolism compared to benzyl-protected piperidines, improving pharmacokinetics .
Structural Flexibility : The combination of a rigid piperidine-cyclopentyl group and a flexible ethanediamide linker could balance target specificity and bioavailability .
Further studies are needed to validate these hypotheses, particularly in vitro binding assays and ADMET profiling.
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C18H27ClN2O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in various physiological processes.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of this compound were effective against certain bacterial strains, suggesting a potential application in treating infections.
2. Anti-inflammatory Effects
In vitro studies have shown that the compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which can be beneficial in managing conditions characterized by chronic inflammation.
3. Central Nervous System Activity
Given the presence of the cyclopentylpiperidine moiety, the compound may influence neurotransmitter systems. Preliminary studies suggest potential effects on dopaminergic and serotonergic pathways, indicating possible applications in neuropharmacology.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
